molecular formula C10H21NO2 B13638468 Methyl 2-aminononanoate CAS No. 181212-92-0

Methyl 2-aminononanoate

Cat. No.: B13638468
CAS No.: 181212-92-0
M. Wt: 187.28 g/mol
InChI Key: XCEHSTDRCVKULW-UHFFFAOYSA-N
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Description

Methyl 2-aminononanoate is an organic compound with the molecular formula C10H21NO2 It is a methyl ester derivative of 2-aminononanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-aminononanoate can be synthesized through several methods. One common approach involves the esterification of 2-aminononanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminononanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols.

    Substitution: Amides, substituted amines.

Scientific Research Applications

Methyl 2-aminononanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for peptide synthesis.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor for surfactants and lubricants.

Mechanism of Action

The mechanism by which methyl 2-aminononanoate exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate for enzymes, participating in reactions that modify its structure. The ester group can be hydrolyzed by esterases, releasing the active 2-aminononanoic acid, which can then interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-aminodecanoate
  • Methyl 2-aminoundecanoate
  • Methyl 2-aminododecanoate

Comparison

Methyl 2-aminononanoate is unique due to its specific chain length and the presence of both an amino and ester functional group. This combination allows for diverse chemical reactivity and potential applications. Compared to its analogs with longer or shorter carbon chains, this compound may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications where its properties are advantageous.

Properties

CAS No.

181212-92-0

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

methyl 2-aminononanoate

InChI

InChI=1S/C10H21NO2/c1-3-4-5-6-7-8-9(11)10(12)13-2/h9H,3-8,11H2,1-2H3

InChI Key

XCEHSTDRCVKULW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(=O)OC)N

Origin of Product

United States

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